molecular formula C24H22ClNO2 B2761560 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-15-9

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2761560
CAS No.: 850906-15-9
M. Wt: 391.9
InChI Key: NSNBFAUHLLIUTB-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic derivative of the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalently encountered in numerous natural products with various biological activities . This scaffold is recognized as a privileged structure in the discovery of synthetically accessible bioactive molecules and has been utilized in the development of antimicrobial and antifungal agents . Research into closely related analogues has demonstrated significant potential in agricultural science, specifically for plant disease management . Compounds based on this core structure have exhibited superior antioomycete activity against phytopathogens like Pythium recalcitrans , with some derivatives showing higher in vitro potency than commercial fungicides . The established mode of action for active derivatives suggests disruption of the biological membrane systems of target pathogens, as confirmed through physiological, biochemical, and lipidomics analyses . The synthesis of such derivatives is often achieved via efficient methods like the Castagnoli-Cushman reaction, which allows for independent variation of substituents around the core scaffold to generate diverse chemical libraries for bioactivity screening . This product is intended for research purposes to further explore the structure-activity relationships and antioomycete potential of dihydroisoquinolinone derivatives. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-9-11-18(12-10-17)15-26-14-13-20-21(24(26)27)6-4-8-23(20)28-16-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBFAUHLLIUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinolinone Core: The initial step involves the construction of the isoquinolinone core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via an alkylation reaction, where the isoquinolinone core is treated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methylbenzyl Group: The final step involves the attachment of the 4-methylbenzyl group through another alkylation reaction, using 4-methylbenzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoquinolinone core, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinolinones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is C20H22ClN1O2C_{20}H_{22}ClN_{1}O_{2}. The compound contains a dihydroisoquinoline core structure, which is significant in medicinal chemistry for its role in various biological activities.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with isoquinoline structures exhibit anticancer properties. The dihydroisoquinoline framework is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. Studies have shown that derivatives of isoquinoline can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

2. Neuroprotective Effects
Isoquinoline derivatives have been investigated for their neuroprotective effects. The compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

3. Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This action can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of isoquinoline derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research highlighted in Frontiers in Neuroscience examined the neuroprotective properties of isoquinoline derivatives. In vitro studies showed that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Case Study 3: Anti-inflammatory Properties

A recent paper discussed the anti-inflammatory activity of similar compounds in animal models of arthritis. The study found that these compounds significantly reduced inflammation markers and improved joint function, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural similarities with several analogs, differing primarily in substituent positions or core heterocycles. Below is a systematic analysis:

Positional Isomers of the Target Compound

Table 1: Comparison of Positional Isomers
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Cl (benzyloxy), 4-Me C₂₄H₂₂ClNO₂ 391.895 Ortho-chlorine introduces steric hindrance; para-methyl enhances lipophilicity.
2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy] analog () 4-Cl (benzyl), 4-Me C₂₄H₂₂ClNO₂ 391.895 Para-substituents may improve aromatic stacking; symmetrical substitution pattern.
5-[(2-Chlorophenyl)methoxy]-2-(3-methylbenzyl) analog () 2-Cl (benzyloxy), 3-Me C₂₄H₂₂ClNO₂ 391.895 Meta-methyl group alters steric profile; electronic effects differ from para-substituent.

Key Observations :

Lipophilicity : The para-methyl group in the target compound may increase logP relative to the meta-methyl analog (), influencing membrane permeability .

Symmetry : The para-chloro and para-methyl groups in ’s compound could enhance crystallinity, simplifying purification processes .

Functional Group Analogs

Table 2: Comparison with Oxadiazole-Based Analog ()
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Dihydroisoquinolinone C₂₄H₂₂ClNO₂ 391.895 Rigid bicyclic core; hydrogen-bonding capability via lactam oxygen.
5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one () Oxadiazol-2(3H)-one C₂₃H₁₈Cl₂N₂O₃ 457.31 Dichlorinated benzyl group increases halogen bonding potential; oxadiazole enhances metabolic stability.

Key Observations :

Halogenation : The dichlorobenzyl group in ’s compound may enhance binding affinity to hydrophobic pockets but could also increase toxicity risks .

Spectroscopic Comparisons

While direct spectroscopic data for the target compound is unavailable, provides insights into NMR trends for structurally related dihydroisoquinolinones:

  • 1H NMR : Aromatic protons in the target compound’s 2-chlorobenzyloxy group would exhibit splitting patterns distinct from para-substituted analogs due to ortho-proton coupling .
  • 13C NMR : The para-methyl group in the target compound would resonate upfield (~21 ppm) compared to meta-methyl analogs (~23 ppm) due to shielding effects .

Biological Activity

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of neurological and inflammatory conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN1O2. The compound features a dihydroisoquinoline backbone with substituents that may influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems and inflammatory pathways. Specifically, isoquinoline derivatives have been studied for their ability to modulate GABAergic activity and inhibit phosphodiesterase enzymes, which play a crucial role in cyclic nucleotide signaling pathways involved in inflammation and neuronal signaling .

1. Neurological Effects

Studies have shown that isoquinoline derivatives can exhibit neuroprotective effects. For instance, they may enhance GABA receptor activity, leading to anxiolytic effects. The modulation of GABAergic neurotransmission is particularly relevant in the treatment of anxiety disorders and neuropathic pain .

2. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting the release of pro-inflammatory cytokines and mediators. This suggests that this compound could potentially be effective in managing conditions characterized by chronic inflammation .

Case Study 1: Neuropathic Pain

In a study focusing on neuropathic pain models, compounds structurally related to this compound were found to significantly reduce pain responses in animal models. The proposed mechanism involved the enhancement of GABAergic transmission and inhibition of excitatory neurotransmitter release .

Case Study 2: Inflammatory Response

Another investigation assessed the anti-inflammatory effects of isoquinoline derivatives in vitro. The results indicated that these compounds reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potent anti-inflammatory mechanism .

Research Findings

Study FocusFindingsReference
Neuropathic PainReduced pain responses via GABAergic modulation
InflammationDecreased TNF-alpha and IL-6 levels in macrophages
Enzyme InhibitionPotential inhibition of phosphodiesterase enzymes

Q & A

Basic: How can researchers optimize the synthetic yield of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

Methodological Answer:
The synthesis of dihydroisoquinolinone derivatives typically involves multi-step reactions. For example, acylation of the core structure with chlorobenzyl and methylbenzyl groups can be achieved using anhydrous dioxane, 4-dimethylaminopyridine (DMAP), and potassium carbonate under reflux conditions . Key steps include:

  • Step 1: Coupling 2-chlorobenzyl chloride with the hydroxyl group of the dihydroisoquinolinone precursor via nucleophilic substitution.
  • Step 2: Introducing the 4-methylbenzyl group using a benzylation reaction under inert atmosphere.
  • Yield Optimization: Purification via silica gel column chromatography (hexane:ethyl acetate gradient) improves purity. Reaction monitoring with TLC (Rf ~0.4 in 3:1 hexane:EtOAc) ensures intermediate stability .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic protons from chlorobenzyl at δ 7.2–7.4 ppm and methylbenzyl CH3 at δ 2.3 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight (expected [M+H]+ ~423.9 Da) .
  • X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., dihydroisoquinolinone ring conformation) .
  • HPLC-PDA: Assess purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from:

  • Crystalline vs. Amorphous Forms: Use differential scanning calorimetry (DSC) to identify polymorphs.
  • pH-Dependent Solubility: Perform solubility assays in buffered solutions (pH 1.2–7.4) simulating physiological conditions.
  • Co-Solvent Systems: Test dimethyl sulfoxide (DMSO) or PEG-400 mixtures for in vitro assays .
    Example Workflow:

Characterize solid-state properties via powder XRD.

Compare experimental solubility with computational predictions (e.g., COSMO-RS) .

Advanced: What computational strategies predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for proposed reactions (e.g., oxidation of the dihydroisoquinolinone ring).
  • Machine Learning (ML): Train models on existing reaction databases (e.g., USPTO) to predict regioselectivity in benzylation or chlorination steps .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Keep in amber vials under argon at –20°C to prevent oxidation/hydrolysis.
  • Handling: Avoid prolonged exposure to moisture; use desiccants in storage containers .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 2-chlorobenzyl with 2-fluorobenzyl) using parallel synthesis .
  • Biological Assays: Test analogs against target enzymes (e.g., acetylcholinesterase inhibition via Ellman’s assay) .
  • Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity .

Advanced: What experimental controls are essential for reproducibility in kinetic studies of its degradation?

Methodological Answer:

  • Control 1: Include radical scavengers (e.g., BHT) to assess oxidative degradation pathways.
  • Control 2: Use deuterated solvents (e.g., D2O) in hydrolysis studies to track proton exchange.
  • Instrument Calibration: Validate UV-Vis spectrophotometers with potassium dichromate standards before measuring degradation rates .

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